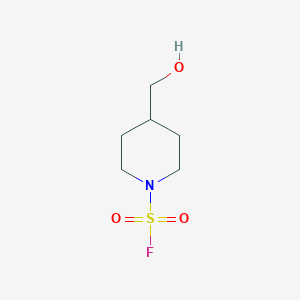

4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H12FNO3S and a molecular weight of 197.23 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both hydroxymethyl and sulfonyl fluoride functional groups

準備方法

The synthesis of 4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride typically involves the reaction of piperidine derivatives with sulfonyl fluoride reagents under controlled conditions. One common synthetic route includes the following steps:

Starting Material: Piperidine is used as the starting material.

Hydroxymethylation: The piperidine is first hydroxymethylated to introduce the hydroxymethyl group.

Sulfonylation: The hydroxymethylated piperidine is then reacted with a sulfonyl fluoride reagent to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.

化学反応の分析

Reactivity of Sulfonyl Fluoride Group

The sulfonyl fluoride moiety exhibits electrophilic character , enabling:

- Nucleophilic Substitution : Reacts with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates. For example: R SO2F+R NH2→R SO2NHR +HF This reactivity is critical in click chemistry and proteomics .

- Hydrolysis : Stable in acidic conditions but hydrolyzes slowly in basic media to sulfonic acids .

Key Stability Data (for analogous sulfonyl fluorides) :

| Condition | Degradation Rate | Product | Reference |

|---|---|---|---|

| pH 7.4, 50°C, 7 d | 60–90% | Sulfonic acid | |

| pH 2.0, 25°C, 7 d | <5% | No change |

Hydroxymethyl Group Reactivity

The hydroxymethyl (-CH₂OH) group participates in:

- Oxidation : Converts to a carbonyl group (e.g., ketone or aldehyde) using oxidizing agents like CrO₃ or TEMPO .

- Esterification/Acylation : Reacts with acyl chlorides or anhydrides (e.g., p-methoxybenzoyl chloride) to form esters .

Example Transformation :R CH2OH+Cl CO ArimidazoleR CH2O CO Ar

Piperidine Ring Modifications

- N-Functionalization : The piperidine nitrogen undergoes alkylation or acylation. For example, Boc protection using di-tert-butyl dicarbonate .

- Ring-Opening : Under strong acidic/basic conditions, the piperidine ring may undergo cleavage, though sulfonyl fluoride groups generally stabilize the structure .

Synthetic Pathway for Piperidine Intermediates :

- Hydrogenation of 1-benzyl-4-piperidone → 1-benzyl-4-piperidinol.

- Catalytic debenzylation → 4-piperidinol.

- Boc protection → tert-butyl 4-hydroxypiperidine-1-carboxylate.

- Tosylation → tert-butyl 4-(tosyloxy)piperidine-1-carboxylate.

科学的研究の応用

4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful as a tool in biochemical research .

類似化合物との比較

4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride can be compared with other piperidine derivatives and sulfonyl fluoride compounds. Similar compounds include:

Piperidine-1-sulfonyl fluoride: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.

4-(Hydroxymethyl)piperidine: Lacks the sulfonyl fluoride group, limiting its use as an enzyme inhibitor.

N-(Hydroxymethyl)piperidine-1-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of hydroxymethyl and sulfonyl fluoride groups, which confer distinct chemical properties and reactivity.

生物活性

4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its synthesis, mechanism of action, biological applications, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the following steps:

- Starting Material : Piperidine is used as the base structure.

- Hydroxymethylation : The introduction of a hydroxymethyl group to the piperidine ring.

- Sulfonylation : Reaction with a sulfonyl fluoride reagent to yield the final product.

This compound is characterized by its sulfonyl fluoride group, which is crucial for its biological activity, enabling it to form covalent bonds with enzyme active sites.

The biological activity of this compound primarily stems from its ability to interact with enzymes through the sulfonyl fluoride moiety. This interaction can lead to:

- Enzyme Inhibition : The sulfonyl fluoride can covalently modify serine or cysteine residues in the active sites of enzymes, inhibiting their activity and disrupting normal biochemical pathways.

- Chemical Reactions : The compound can undergo hydrolysis under acidic or basic conditions, yielding sulfonic acids, which may also exhibit biological activity.

Biological Applications

Research has indicated several potential applications for this compound:

- Enzyme Inhibitor Studies : It is being investigated as a tool for studying enzyme mechanisms, particularly those involving serine proteases and other nucleophilic enzymes .

- Drug Development : The compound serves as a precursor in the synthesis of more complex pharmaceuticals, especially in developing inhibitors targeting specific diseases such as tuberculosis .

- Biochemical Research : Its unique structure allows for exploration in various biochemical pathways, making it valuable in drug discovery and development .

Comparative Analysis

To understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Piperidine-1-sulfonyl fluoride | Lacks hydroxymethyl group | Limited enzyme inhibition |

| 4-(Hydroxymethyl)piperidine | Lacks sulfonyl fluoride | Less versatile; primarily used in organic synthesis |

| N-(Hydroxymethyl)piperidine-1-sulfonamide | Contains sulfonamide instead of sulfonyl fluoride | Different reactivity; less focus on enzyme inhibition |

The combination of both hydroxymethyl and sulfonyl fluoride groups in this compound provides distinct chemical properties that enhance its utility in biological applications .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of piperidine derivatives in inhibiting specific enzymes. For instance, a structure-activity relationship (SAR) study revealed that modifications on the piperidine scaffold could significantly enhance potency against Mycobacterium tuberculosis by targeting key metabolic pathways . Furthermore, investigations into similar compounds have shown that those lacking the fluorinated moiety demonstrated lower stability and efficacy under physiological conditions, underscoring the importance of the sulfonyl fluoride group in maintaining biological activity .

特性

IUPAC Name |

4-(hydroxymethyl)piperidine-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO3S/c7-12(10,11)8-3-1-6(5-9)2-4-8/h6,9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVPWHPUQQNDGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。